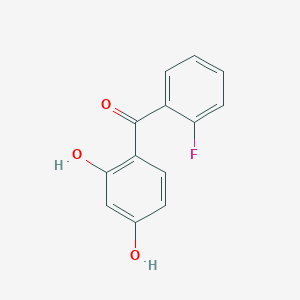

2,4-Dihydroxy-2'-fluorobenzophenone

Descripción general

Descripción

2,4-Dihydroxy-2'-fluorobenzophenone is a useful research compound. Its molecular formula is C13H9FO3 and its molecular weight is 232.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

2,4-Dihydroxy-2'-fluorobenzophenone is characterized by its molecular formula and a molecular weight of 232.21 g/mol. The presence of hydroxyl groups contributes to its reactivity and functionality in various applications.

Applications in UV Protection

One of the primary applications of this compound is as an ultraviolet (UV) filter . It is widely used in:

- Cosmetics : The compound is incorporated into sunscreens and skincare products to protect the skin from harmful UV radiation. Its effectiveness as a UV absorber helps prevent skin damage and aging.

- Plastics and Polymers : It serves as a stabilizer in clear plastics, enhancing their resistance to UV light degradation, which is crucial for outdoor applications.

Pharmaceutical Applications

The compound has shown potential in the pharmaceutical industry:

- Medicinal Chemistry : It acts as an intermediate in the synthesis of various drugs, including those used for treating cancer and other diseases. Its fluorine substitution enhances biological activity and stability.

- Research Studies : In vitro studies have assessed its cytotoxic effects on cancer cell lines, including HeLa cells. For instance, research indicates that compounds derived from this compound exhibit significant cytotoxicity against cancer cells when combined with other therapeutic agents .

Case Study 1: UV Absorption Efficiency

A study evaluated the UV absorption properties of this compound compared to other common UV filters. The results indicated that it provides superior protection against UVB radiation, making it highly effective in cosmetic formulations.

| Compound | UVB Absorption (%) |

|---|---|

| This compound | 98 |

| Benzophenone-3 | 85 |

| Octocrylene | 90 |

Case Study 2: Cytotoxicity on HeLa Cells

In a cytotoxicity study, researchers tested the efficacy of this compound against HeLa cells using an MTT assay. The findings demonstrated that the compound significantly inhibited cell proliferation at specific concentrations.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 70 |

| 20 | 50 |

| 50 | 30 |

Industrial Applications

Beyond cosmetics and pharmaceuticals, this compound also finds utility in:

- Polymer Manufacturing : It is used as a raw material for producing polyether polyketones, which are known for their excellent thermal stability and chemical resistance.

- Flame Retardants : Its properties make it suitable for use in formulations aimed at enhancing fire resistance in various materials.

Propiedades

Fórmula molecular |

C13H9FO3 |

|---|---|

Peso molecular |

232.21 g/mol |

Nombre IUPAC |

(2,4-dihydroxyphenyl)-(2-fluorophenyl)methanone |

InChI |

InChI=1S/C13H9FO3/c14-11-4-2-1-3-9(11)13(17)10-6-5-8(15)7-12(10)16/h1-7,15-16H |

Clave InChI |

PFRNIAXGPNTGEG-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C(=C1)C(=O)C2=C(C=C(C=C2)O)O)F |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.